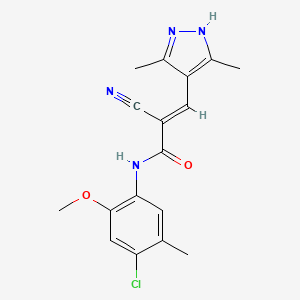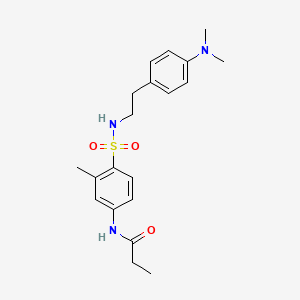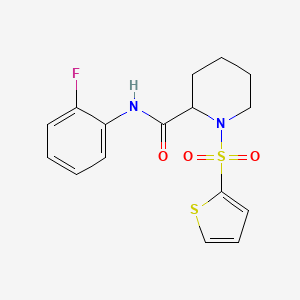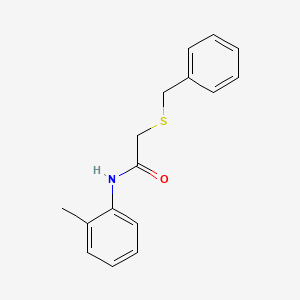
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a synthetic chemical of interest due to its diverse applications in various scientific fields. Its structure comprises multiple functional groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the construction of both the pyrimidine and sulfamoyl phenyl acetamide moieties, followed by their coupling. Typically, the process starts with the preparation of the pyrimidine derivative through a series of condensation reactions. The intermediate is then reacted with a sulfamoyl phenyl acetic acid derivative under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might involve a similar sequence but scaled up with optimizations for yield and purity. Batch reactions in large reactors, followed by purification through crystallization or chromatography, are common techniques. Control over reaction parameters like temperature, pH, and solvent choice is crucial to achieve high efficiency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, especially at the methyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can modify the carbonyl group within the pyrimidine moiety.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: For oxidation, reagents such as potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical for reduction.
Substitution Reagents: Halogenating agents, nucleophiles, and bases/acids under appropriate conditions facilitate substitution reactions.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation may yield a hydroxyl group at the methyl site, while reduction might convert the carbonyl to a hydroxyl group. Substitution reactions could introduce various functional groups like halides or amines.
科学研究应用
Chemistry
Synthetic Chemistry: Used as an intermediate for synthesizing complex organic molecules.
Catalysis: Acts as a ligand in certain catalytic reactions, influencing the reaction pathways and efficiency.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes involved in nucleotide synthesis.
Protein Binding: Studied for its interaction with proteins that could lead to new biochemical insights.
Medicine
Drug Development: Explored as a lead compound in developing drugs targeting cancer or inflammatory diseases.
Diagnostic Tools: Utilized in assays to detect enzyme activities or other biomarkers.
Industry
Agriculture: Possible use in developing agrochemicals for pest control.
Material Science: Employed in the creation of novel materials with specific electronic properties.
作用机制
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Can influence signaling pathways, especially those related to nucleotide synthesis and metabolism.
相似化合物的比较
Similar Compounds
2-(4-Methylpyrimidin-2-yl)-N-phenylacetamide: Similar structure but lacks the sulfamoyl group.
N-(4-(Methylsulfamoyl)phenyl)acetamide: Lacks the pyrimidine ring but has a similar sulfamoyl-phenyl structure.
Highlighting Uniqueness
What sets 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide apart is its dual functional groups (pyrimidine and sulfamoyl phenyl acetamide), providing a unique set of properties that make it versatile in chemical synthesis, biological interactions, and industrial applications.
So, there’s your article. What do you think?
属性
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-12-9-16(25)23(11-20-12)10-15(24)21-13-3-5-14(6-4-13)28(26,27)22-17-18-7-2-8-19-17/h2-9,11H,10H2,1H3,(H,21,24)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVVFTWESBDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2742237.png)
![2-(4-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperazin-1-yl)-N-cyclopropylpropanamide](/img/structure/B2742238.png)

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)

![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)



![N-(3,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2742251.png)


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-sulfamoylbenzamide](/img/structure/B2742255.png)
![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)
